molecular formula C10H17NO B13103018 1-(Octahydroindolizin-2-yl)ethanone

1-(Octahydroindolizin-2-yl)ethanone

Cat. No.: B13103018
M. Wt: 167.25 g/mol
InChI Key: BVBDYHIXUUUHLR-UHFFFAOYSA-N
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Description

1-(Octahydroindolizin-2-yl)ethanone is a chemical compound that belongs to the class of indolizines Indolizines are heterocyclic compounds containing a fused ring system composed of a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Octahydroindolizin-2-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method for preparing indole derivatives, which can be adapted for the synthesis of indolizines . This method typically involves the reaction of a phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Octahydroindolizin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(Octahydroindolizin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For instance, indolizine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

    Indole: A structurally related compound with a fused pyrrole and benzene ring.

    Pyrrole: A simpler heterocyclic compound containing a five-membered ring with one nitrogen atom.

    Pyridine: A six-membered ring with one nitrogen atom, similar to the pyridine ring in indolizines.

Uniqueness: 1-(Octahydroindolizin-2-yl)ethanone is unique due to its fused ring system, which imparts distinct chemical and biological properties. Unlike simpler heterocycles like pyrrole and pyridine, indolizines exhibit a broader range of biological activities and are more versatile in synthetic applications .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(1,2,3,5,6,7,8,8a-octahydroindolizin-2-yl)ethanone

InChI

InChI=1S/C10H17NO/c1-8(12)9-6-10-4-2-3-5-11(10)7-9/h9-10H,2-7H2,1H3

InChI Key

BVBDYHIXUUUHLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC2CCCCN2C1

Origin of Product

United States

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